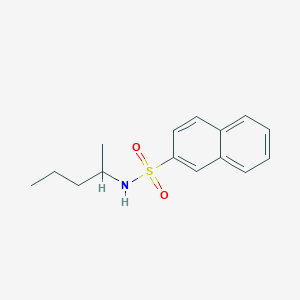

N-(pentan-2-yl)naphthalene-2-sulfonamide

Description

Contextualization of Sulfonamide Chemistry in Modern Chemical Biology and Medicinal Chemistry

The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone of modern medicinal chemistry and chemical biology. wikipedia.org Since the discovery of prontosil, the first commercially available antibacterial sulfonamide, this scaffold has been integral to the development of a vast array of therapeutic agents. researchgate.netopenaccesspub.org Sulfonamides are not limited to their famed antibacterial properties; they exhibit a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic effects. researchgate.netajchem-b.comajchem-b.com Their success is partly due to their ability to act as bioisosteres of other functional groups and to participate in strong hydrogen bonding interactions, which allows them to bind to a diverse range of biological targets like enzymes and receptors. openaccesspub.orgnih.gov In chemical biology, sulfonamide-based probes are crucial tools for studying cellular processes and for the identification and validation of new drug targets. nih.gov

Overview of Naphthalene-2-sulfonamide (B74022) Derivatives in Scientific Literature

Within the large family of sulfonamides, those incorporating a naphthalene (B1677914) moiety have attracted considerable scientific interest. The naphthalene scaffold, a bicyclic aromatic hydrocarbon, offers a larger, more lipophilic structure compared to a simple benzene (B151609) ring, which can lead to altered binding affinities and pharmacokinetic properties. ijpsjournal.comekb.eg Scientific literature describes the synthesis and evaluation of numerous naphthalene-2-sulfonamide derivatives for various applications. Researchers have investigated these compounds as potential inhibitors of enzymes like fatty acid binding proteins (FABPs) and as anticancer agents that can inhibit processes like tubulin polymerization. nih.govresearchgate.nettandfonline.com These studies often involve the synthesis of a library of related compounds to establish structure-activity relationships (SAR), which helps in understanding how molecular modifications influence biological activity. researchgate.netnih.gov

Rationale for Focused Investigation of N-(pentan-2-yl)naphthalene-2-sulfonamide

The specific investigation of this compound is typically driven by a systematic exploration of structure-activity relationships within a series of N-alkylated naphthalene-2-sulfonamides. In such studies, the core naphthalene-2-sulfonamide structure is maintained while the N-alkyl substituent is varied. The "pentan-2-yl" group is a five-carbon alkyl chain with the nitrogen atom attached to the second carbon. This specific substitution pattern introduces both chirality and a defined steric and lipophilic profile to the molecule.

The rationale for examining this particular derivative is to probe how the size, shape, and lipophilicity of the N-alkyl group influence the compound's interaction with a biological target. By comparing the activity of this compound with other derivatives (e.g., those with shorter, longer, or straight-chain alkyl groups), researchers can deduce critical information about the target's binding pocket. okstate.edursc.org For instance, an increase or decrease in activity with this specific group can indicate the optimal size or branching for potent interaction.

Research Objectives and Scope of Academic Inquiry

Academic inquiry into this compound is generally part of a broader research program with several key objectives:

Synthesis and Characterization: The primary step is the chemical synthesis of the compound, typically by reacting naphthalene-2-sulfonyl chloride with pentan-2-amine. wikipedia.org Subsequent characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis confirms the structure and purity of the synthesized molecule.

Biological Screening: The compound is often screened against a panel of biological targets, such as cancer cell lines or specific enzymes, to identify any potential biological activity. okstate.edursc.org

Structure-Activity Relationship (SAR) Studies: As part of a larger library of compounds, this compound serves as a data point to build SAR models. openaccesspub.org These models are crucial for guiding the design of more potent and selective future derivatives.

Physicochemical Profiling: The compound's physicochemical properties, such as solubility, lipophilicity (logP), and melting point, are determined. nih.govsigmaaldrich.com These properties are critical for understanding its potential as a drug candidate, as they influence absorption, distribution, metabolism, and excretion (ADME).

The scope of such research is typically confined to the laboratory (in vitro) and aims to identify lead compounds for further development.

Research Findings for N-Alkyl Naphthalene Sulfonamides

While specific, detailed research focusing exclusively on this compound is limited in publicly accessible literature, data from studies on broader series of N-alkyl sulfonamides provide valuable insights. These studies often include a range of derivatives to explore the impact of the alkyl group on biological activity.

One area of investigation for related compounds is their potential as anticancer agents. For example, studies on polycyclic hydrocarbon sulfonamides have identified compounds with significant potency against various mammalian cell lines. okstate.edursc.org The data below is representative of findings from such a study, illustrating how activity can vary with changes to the molecular structure.

Antiproliferative Activity of Representative Sulfonamide Compounds

| Compound ID | Target Cell Line | IC₅₀ (µM) |

| Naphthalene Sulfonamide Derivative A | MCF-7 (Breast Cancer) | 0.51 |

| Naphthalene Sulfonamide Derivative B | A549 (Lung Cancer) | 0.33 |

| Related Sulfonamide 1 | LO2 (Normal Liver Cell) | 12.73 |

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates higher potency. Data is illustrative and based on findings for potent naphthalene sulfonamide derivatives. nih.govtandfonline.com

The synthesis of this compound follows established chemical principles. The primary method involves the reaction of a sulfonyl chloride with an amine. wikipedia.org

General Synthesis Reaction

| Reactant 1 | Reactant 2 | Product |

| Naphthalene-2-sulfonyl chloride | pentan-2-amine | This compound |

This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.org

The physicochemical properties of the parent molecule, naphthalene-2-sulfonamide, provide a baseline for understanding its derivatives.

Physicochemical Properties of Naphthalene-2-sulfonamide

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂S |

| Molecular Weight | 207.25 g/mol |

| Melting Point | 215-219 °C |

| Form | Solid |

Data obtained for the parent compound, naphthalene-2-sulfonamide. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

N-pentan-2-ylnaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-3-6-12(2)16-19(17,18)15-10-9-13-7-4-5-8-14(13)11-15/h4-5,7-12,16H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKGUBRNYNBODF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for N Pentan 2 Yl Naphthalene 2 Sulfonamide

Historical Evolution of Sulfonamide Synthesis Strategies

The journey of sulfonamide synthesis is intrinsically linked to the dawn of chemotherapy. The story begins not in medicine, but in the dye industry. In the early 20th century, chemists at Bayer AG were investigating coal-tar dyes for their potential to selectively bind to and affect microorganisms. wikipedia.org This research culminated in the 1932 discovery by Gerhard Domagk that a red dye, later named Prontosil, could effectively treat streptococcal infections in mice. huvepharma.comyoutube.com This breakthrough, which earned Domagk the Nobel Prize in 1939, was monumental. openaccesspub.org

Subsequent research in 1936 by Ernest Fourneau's team revealed that Prontosil was a prodrug; in the body, it metabolized into the simpler, active antimicrobial agent, sulfanilamide (B372717). openaccesspub.org This discovery ignited a "sulfa craze," leading to the synthesis of thousands of sulfanilamide derivatives to improve efficacy and reduce toxicity. wikipedia.orghuvepharma.com The fundamental synthetic reaction that emerged from this era, and remains a cornerstone of sulfonamide chemistry, is the reaction of an arylsulfonyl chloride with ammonia (B1221849) or an amine. nih.gov This foundational method laid the groundwork for the synthesis of all subsequent sulfonamides, including N-(pentan-2-yl)naphthalene-2-sulfonamide.

Classical and Modern Synthetic Routes to Naphthalene-2-sulfonamides

The synthesis of this compound is predicated on the formation of a stable sulfur-nitrogen bond. Both classical and modern methods are available for this transformation, primarily starting from naphthalene-2-sulfonyl chloride.

Classical Synthesis: The most common and time-honored method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov In the context of the target molecule, this involves the reaction of naphthalene-2-sulfonyl chloride with pentan-2-amine. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

The precursor, naphthalene-2-sulfonyl chloride, is itself synthesized from naphthalene (B1677914). This process involves the sulfonation of naphthalene with sulfuric acid at elevated temperatures (160-166 °C) to favor the formation of the thermodynamically stable naphthalene-2-sulfonic acid. chemicalbook.com This intermediate is then converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often in a solvent like dichloromethane (B109758) or chloroform (B151607) and sometimes with a phase-transfer catalyst. google.com

Modern Synthetic Routes: Recent advancements have focused on developing more efficient and environmentally benign synthetic protocols. These modern routes often seek to avoid harsh reagents and minimize waste.

Catalytic Approaches: Novel methods have been developed that utilize catalysts to facilitate the coupling of sulfonamides and alcohols directly, bypassing the need for a sulfonyl chloride intermediate. One such method employs a magnetite-immobilized nano-Ru catalyst for the direct coupling of alcohols and sulfonamides, producing only water as a byproduct. acs.org This domino dehydrogenation-condensation-hydrogenation sequence could hypothetically be adapted for naphthalene-2-sulfonamide (B74022). acs.org

Mechanochemistry: A solvent-free mechanochemical approach has been demonstrated for sulfonamide synthesis. rsc.org This one-pot procedure uses a ball mill and solid reagents like sodium hypochlorite (B82951) to generate the sulfonyl chloride in situ from a disulfide, which then reacts with an amine. rsc.org This method is noted for being cost-effective and environmentally friendly. rsc.org

Multi-component Reactions: The development of one-pot, multi-component reactions represents a significant step forward in efficiency. These strategies allow for the synthesis of complex molecules from simple precursors in a single step, often with high atom economy.

Optimization of Reaction Conditions for this compound Formation

Achieving a high yield and purity of this compound via the classical route (naphthalene-2-sulfonyl chloride and pentan-2-amine) depends heavily on the optimization of reaction parameters.

Exploration of Solvent Systems and Catalysts

The choice of solvent and catalyst is critical for controlling reaction kinetics and minimizing side reactions.

Solvents: A variety of solvents can be employed for sulfonamide synthesis. Aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), and Dimethylformamide (DMF) are common choices. researchgate.netnih.gov The selection often depends on the solubility of the reactants and the reaction temperature. In some modern syntheses, water has been used as an environmentally benign solvent, often requiring dynamic pH control. rsc.org

Bases and Catalysts: A base is required to scavenge the HCl produced during the reaction. Tertiary amines like triethylamine (Et₃N) are frequently used. nih.gov In some cases, a more potent catalyst like 4-Dimethylaminopyridine (DMAP) is added in catalytic amounts to accelerate the reaction, particularly with less reactive amines or sulfonyl chlorides. nih.gov Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, have been shown to be effective in the synthesis of the naphthalene-2-sulfonyl chloride precursor. google.com

Below is an illustrative table showing hypothetical outcomes from a reaction condition screen for the synthesis of this compound.

| Entry | Solvent | Base/Catalyst | Temperature (°C) | Hypothetical Yield (%) |

| 1 | DCM | Triethylamine | 25 | 75 |

| 2 | THF | Triethylamine | 25 | 82 |

| 3 | THF | Triethylamine/DMAP | 25 | 91 |

| 4 | Water | NaOH (pH control) | 25 | 88 |

This table is for illustrative purposes and does not represent actual experimental data.

Temperature and Pressure Effects on Reaction Efficacy

Temperature plays a conventional role in this synthesis. Most sulfonamide formations are conducted at temperatures ranging from 0 °C to room temperature (25 °C) to control the exothermic nature of the reaction and prevent degradation of reactants or products. nih.gov In some cases, gentle heating may be applied to drive the reaction to completion, but this must be balanced against the potential for side reactions. Pressure is not typically a significant variable in standard laboratory preparations of sulfonamides unless volatile reagents are used.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com These principles are increasingly being applied to sulfonamide synthesis.

Key green approaches applicable to the synthesis of this compound include:

Use of Aqueous Media: Performing the synthesis in water instead of volatile organic solvents significantly reduces the environmental impact. rsc.org

Solvent-Free Reactions: Mechanochemistry provides a pathway to synthesize sulfonamides without any solvent, minimizing waste and simplifying purification. rsc.org

Catalysis: Using recyclable catalysts, such as the magnetic nano-Ru catalyst, allows for easier product separation and reduces metal waste. acs.org

Atom Economy and Reaction Efficiency

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. primescholars.com

For the classical synthesis of this compound from naphthalene-2-sulfonyl chloride and pentan-2-amine, the reaction is as follows:

C₁₀H₇SO₂Cl + C₅H₁₃N → C₁₅H₁₉NO₂S + HCl

The atom economy can be calculated using the formula:

Percentage Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The table below details the calculation for this specific reaction.

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| Naphthalene-2-sulfonyl chloride | C₁₀H₇SO₂Cl | 226.68 | Reactant |

| Pentan-2-amine | C₅H₁₃N | 87.16 | Reactant |

| Total Reactant Mass | 313.84 | ||

| This compound | C₁₅H₁₉NO₂S | 277.38 | Product |

| Hydrogen Chloride | HCl | 36.46 | Byproduct |

Atom Economy Calculation: (277.38 g/mol / 313.84 g/mol ) x 100 = 88.4%

This demonstrates a relatively high atom economy. However, modern synthetic routes, such as direct coupling reactions that produce only water as a byproduct, can approach 100% atom economy, representing a significant improvement in reaction efficiency. acs.orgprimescholars.com

Sustainable Reagent and Solvent Selection

Modern synthetic chemistry places a strong emphasis on sustainability, moving away from hazardous reagents and solvents. The synthesis of this compound can be aligned with these principles by adopting greener alternatives.

Reagent Selection: The traditional synthesis of the key intermediate, naphthalene-2-sulfonyl chloride, often employs phosphorus pentachloride or thionyl chloride, which are harsh and generate significant waste. prepchem.com A more sustainable alternative involves the oxidative chlorination of the corresponding thiol or sulfinate salt. For instance, a general method using sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an oxidant in sustainable solvents has been developed for converting thiols to sulfonyl chlorides in situ, which then react with amines to form sulfonamides. rsc.org Another green approach utilizes sodium sulfinate as a stable and less toxic sulfur source, coupled with amines produced in situ from the reduction of nitroarenes, often in water. researchgate.net

Solvent Selection: The choice of solvent is critical to the environmental impact of the synthesis. Traditional solvents for sulfonamide synthesis include dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), which are toxic and difficult to remove. researchgate.net Research has demonstrated the feasibility of conducting sulfonamide synthesis in more environmentally benign solvents. Water is an ideal green solvent, and methods have been developed where the sulfonamide product, being poorly soluble, precipitates out and can be collected by simple filtration. researchgate.netresearchgate.net Other sustainable solvent choices include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and dimethyl carbonate (DMC), a recyclable and non-toxic solvent. researchgate.netrsc.org

A comparison of potential solvent systems for the synthesis is presented below.

Table 1: Comparison of Solvent Systems for Sulfonamide Synthesis

| Solvent | Green Chemistry Classification | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Dichloromethane (DCM) | Problematic | Excellent solubility for reagents | Toxic, volatile, environmental hazard | researchgate.net |

| Water | Recommended | Non-toxic, inexpensive, safe | Poor solubility for many organic reagents | researchgate.netresearchgate.net |

| Dimethyl Carbonate (DMC) | Recommended | Recyclable, non-toxic, biodegradable | Higher reaction temperatures may be needed | rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Bio-derived, higher boiling point than THF | Can form peroxides | researchgate.net |

Stereoselective Synthesis of this compound Enantiomers

The amine precursor, pentan-2-amine, possesses a stereocenter, meaning that this compound can exist as a pair of enantiomers, (R)- and (S)-N-(pentan-2-yl)naphthalene-2-sulfonamide. nih.gov The synthesis of single enantiomers is crucial for applications where stereochemistry dictates biological activity. This can be achieved either by starting with an enantiopure amine or by separating the final products.

Chiral Auxiliary Approaches

A classic strategy for stereocontrol involves the use of a chiral auxiliary. wikipedia.org In this approach, a racemic starting material is reacted with a single enantiomer of a chiral auxiliary to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by standard techniques like crystallization or chromatography. Following separation, the auxiliary is cleaved to yield the desired enantiomerically pure compound.

For the synthesis of enantiopure this compound, this approach would typically be applied to the chiral amine precursor, pentan-2-amine. For example, racemic pentan-2-amine could be reacted with a chiral acid to form diastereomeric salts that can be separated by fractional crystallization. While effective, this method can be atom-uneconomical due to the need for stoichiometric amounts of the auxiliary.

Asymmetric Catalysis

Asymmetric catalysis offers a more efficient and modern alternative for generating enantiomerically enriched products. researchtrends.netresearchgate.net This can be achieved through several catalytic strategies.

Kinetic Resolution of the Amine Precursor: One highly effective method is the enzymatic kinetic resolution of racemic pentan-2-amine. Lipases are commonly used to selectively acylate one enantiomer of an amine in the presence of an alkyl ester, leaving the other enantiomer unreacted. google.com For example, Novozym 435 (Candida antarctica lipase (B570770) B) is a robust enzyme for such resolutions. mdpi.com This allows for the separation of the acylated amine from the unreacted amine, both in high enantiomeric purity. rsc.org The acylated amine can then be deprotected to recover the other enantiomer. Transaminases also represent a powerful enzymatic tool for producing chiral amines from prochiral ketones, offering excellent enantioselectivity. oup.com

Catalytic Asymmetric Synthesis: Direct catalytic asymmetric synthesis of the final sulfonamide product is an area of active research. While often focused on creating axial chirality, the principles can be adapted. nih.govresearchgate.netnih.gov For instance, a transition-metal catalyst (e.g., Palladium) combined with a chiral ligand could potentially mediate the reaction between naphthalene-2-sulfonyl chloride and racemic pentan-2-amine in a way that one enantiomer of the amine reacts faster than the other (kinetic resolution) to produce the enantiomerically enriched sulfonamide directly.

Table 2: Stereoselective Strategies

| Method | Description | Advantages | Disadvantages | Key Reagents/Catalysts | Citation |

|---|---|---|---|---|---|

| Chiral Auxiliary | Formation of separable diastereomers from a racemic precursor. | Well-established, reliable. | Stoichiometric use of auxiliary, additional protection/deprotection steps. | Chiral acids, (R/S)-Mandelic acid. | wikipedia.org |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction of one enantiomer in a racemic mixture. | High enantioselectivity, mild conditions. | Maximum 50% yield for a single enantiomer, requires enzyme. | Lipases (e.g., Novozym 435), Transaminases. | google.commdpi.com |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | High atom economy, catalytic quantities of chiral source. | Catalyst development can be challenging and substrate-specific. | Chiral Pd-complexes, organocatalysts. | researchtrends.netnih.gov |

Scalability Considerations for Research-Scale Production

Transitioning the synthesis of this compound from a laboratory benchtop to a larger, research-scale production (gram to kilogram) requires careful consideration of several factors.

Reagent Cost and Availability: For larger scale synthesis, the cost and bulk availability of starting materials—naphthalene-2-sulfonyl chloride and pentan-2-amine—are paramount. The use of expensive chiral catalysts or auxiliaries may become prohibitive unless catalyst loading is very low and recycling is efficient.

Reaction Conditions: Reactions that require cryogenic temperatures, high pressures, or specialized equipment can be difficult and costly to scale up. rsc.org Preference is given to reactions that run at or near ambient temperature and atmospheric pressure.

Workup and Purification: Purification by column chromatography is often not feasible for large quantities. Scalable purification methods such as crystallization, distillation, or extraction are preferred. nih.gov Designing the synthesis so the final product can be isolated by simple filtration or crystallization is a key goal for scalability. researchgate.net For example, using a solvent system where the product is insoluble upon formation simplifies isolation immensely.

Safety and Heat Management: The reaction of a sulfonyl chloride with an amine is often exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions. This may involve slow, controlled addition of reagents and the use of jacketed reactors.

A straightforward, scalable approach would likely involve the one-pot reaction of naphthalene-2-sulfonyl chloride with enantiopure pentan-2-amine (obtained via enzymatic resolution) in a suitable solvent like 2-MeTHF, using a base like sodium carbonate which is inexpensive and easily removed. researchgate.net

Novel Derivatization Strategies for the this compound Scaffold

The this compound structure offers several sites for derivatization to create a library of related compounds for further research.

N-Alkylation/N-Arylation: The sulfonamide N-H bond, while relatively stable, can be deprotonated with a strong base and subsequently alkylated or arylated to generate tertiary sulfonamides.

Naphthalene Ring Functionalization: The naphthalene ring is susceptible to electrophilic aromatic substitution. solubilityofthings.com Depending on the directing effects of the sulfonamide group, further functionalization such as nitration, halogenation, or Friedel-Crafts acylation could be achieved, primarily at positions on the same ring as the sulfonyl group or on the adjacent ring. The synthesis of various naphthalene derivatives with diverse biological activities highlights the tractability of this scaffold to modification. ekb.eg

Modification of the Pentyl Chain: While more synthetically challenging, the pentyl group could be modified. For example, if a precursor with additional functionality (e.g., a double bond or a hydroxyl group) were used in place of pentan-2-amine, this functionality could be manipulated in the final product.

Sulfonamide Nitrogen Reactivity: The nitrogen of the sulfonamide can be used to form new linkages. For example, condensation with an aldehyde could yield an N-sulfonylimine, a versatile intermediate for further synthesis. rsc.org Alternatively, related starting materials like naphthalene-2-sulfonylhydrazide can be condensed with aldehydes to form N'-benzylidene naphthalene-2-sulfonohydrazides. ptuk.edu.ps This suggests that the core naphthalene-sulfur linkage is robust to various reaction conditions aimed at modifying the nitrogen substituent.

Advanced Structural Elucidation and Conformational Analysis of N Pentan 2 Yl Naphthalene 2 Sulfonamide

High-Resolution Spectroscopic Techniques for Structural Characterization

High-resolution spectroscopic methods provide a detailed picture of the molecular framework and the spatial relationships between atoms. These techniques are indispensable for elucidating the solution-state structure and dynamics of N-(pentan-2-yl)naphthalene-2-sulfonamide.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, NOESY, ROESY, COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals and for determining the connectivity and spatial proximity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds. For this compound, COSY spectra would establish the spin-spin coupling networks within the pentyl group and the naphthalene (B1677914) ring system, allowing for the assignment of adjacent protons. princeton.eduyoutube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. princeton.eduyoutube.com This is crucial for assigning the carbon signals based on the already established proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. princeton.eduyoutube.com HMBC is instrumental in piecing together the entire molecular structure by connecting the naphthalene and pentyl fragments across the sulfonamide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing critical information about the molecule's conformation and stereochemistry. princeton.eduresearchgate.net For instance, NOESY or ROESY could reveal the preferred orientation of the pentyl group relative to the naphthalene ring.

A hypothetical table of ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar structural motifs.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Naphthalene Moiety | ||

| C1' | 7.95 (d) | 128.5 |

| C3' | 7.60 (d) | 127.8 |

| C4' | 7.65 (dd) | 129.0 |

| C5' | 8.05 (d) | 122.5 |

| C6' | 7.70 (ddd) | 129.5 |

| C7' | 7.75 (ddd) | 127.2 |

| C8' | 8.45 (s) | 135.0 |

| C2' | - | 138.0 |

| C4a' | - | 132.1 |

| C8a' | - | 134.8 |

| Sulfonamide Moiety | ||

| S | - | - |

| NH | 5.20 (d) | - |

| Pentan-2-yl Moiety | ||

| C1 | 0.85 (t) | 13.9 |

| C2 | 3.80 (m) | 52.5 |

| C3 | 1.40 (m) | 35.8 |

| C4 | 1.15 (m) | 20.1 |

| C5 | 0.80 (t) | 10.5 |

Vibrational Spectroscopy for Conformational Insight (Fourier-Transform Infrared (FTIR) and Raman Spectroscopy)

FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by specific absorption bands. For instance, the N-H stretching vibration of the sulfonamide group would appear in the region of 3200-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to be strong and appear around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl group would be seen just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations of the naphthalene moiety would give rise to characteristic bands in the Raman spectrum. The S-N stretching vibration, which can be weak in the FTIR spectrum, may be more prominent in the Raman spectrum.

A summary of expected key vibrational frequencies is provided in the table below. researchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3200-3300 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| S=O | Asymmetric Stretching | 1300-1350 |

| S=O | Symmetric Stretching | 1140-1160 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| S-N | Stretching | 900-950 |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net

Determination of Crystal Structure and Intermolecular Interactions

A single-crystal X-ray diffraction study of this compound would yield precise atomic coordinates. From these coordinates, a detailed molecular structure can be visualized. This analysis would confirm the connectivity established by NMR and provide accurate measurements of all bond lengths and angles. Furthermore, it would reveal the solid-state conformation of the molecule, including the torsion angles that define the orientation of the naphthalene and pentyl groups relative to the sulfonamide bridge. Intermolecular interactions, such as van der Waals forces and potential C-H···π interactions involving the naphthalene ring, would also be elucidated. mdpi.com

A hypothetical table of selected crystallographic data is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 20.1 |

| β (°) | 95.5 |

| Volume (ų) | 1720 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

Investigation of Polymorphism and Co-crystallization Potential

The ability of a compound to exist in more than one crystalline form, known as polymorphism, is a critical factor in pharmaceutical development and materials science, as different polymorphs can exhibit varying physical properties such as solubility, melting point, and stability. For this compound, a systematic investigation into its polymorphic behavior would be a crucial step in its solid-state characterization.

Such an investigation would typically involve screening for different crystalline forms by varying crystallization conditions, including the choice of solvent, temperature, and cooling rate. Techniques such as Differential Scanning Calorimetry (DSC) would be employed to detect thermal events that could indicate phase transitions between polymorphs. Powder X-ray Diffraction (PXRD) would then be used to identify and distinguish between different crystalline phases based on their unique diffraction patterns.

The potential for this compound to form co-crystals is another important area of study. Co-crystallization involves combining the target molecule with a suitable co-former in a specific stoichiometric ratio to create a new crystalline solid with modified physicochemical properties. The presence of both a hydrogen bond donor (the sulfonamide N-H) and acceptor sites (the sulfonyl oxygens) in this compound makes it a promising candidate for forming co-crystals with a variety of co-formers, such as carboxylic acids or other amides, through hydrogen bonding interactions. The exploration of co-crystallization could lead to the discovery of new solid forms with enhanced properties.

Conformational Landscape Analysis

Experimental Determination of Conformational Preferences

The primary experimental technique for determining the three-dimensional structure and conformational preferences of a crystalline solid is single-crystal X-ray diffraction. If suitable crystals of this compound were to be grown, this method could provide precise information on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state.

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational dynamics. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of different protons, which can be used to deduce the preferred conformation in a given solvent.

Analysis of Rotational Barriers and Dynamic Processes

The flexibility of this compound arises from the possibility of rotation around several key single bonds, most notably the S-N bond and the C-S bond. The energy barriers associated with these rotations determine the rate of interconversion between different conformations.

Studies on other sulfonamides have shown that the rotation around the S-N bond can be surprisingly high, sometimes leading to the observation of distinct conformers at room temperature by NMR. researchgate.net This restricted rotation is attributed to the partial double bond character of the S-N bond, influenced by the electronic nature of the substituents on the sulfur and nitrogen atoms. researchgate.net

Computational modeling, using methods such as Density Functional Theory (DFT), would be a valuable tool for mapping the potential energy surface of this compound as a function of the rotation around its key bonds. These calculations could provide quantitative estimates of the rotational barriers and help to identify the most stable conformations. The results of such computational studies would complement experimental data and provide a deeper understanding of the molecule's dynamic behavior.

Computational Chemistry and Molecular Modeling Studies of N Pentan 2 Yl Naphthalene 2 Sulfonamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide detailed information about the electronic structure, which is crucial for predicting reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like N-(pentan-2-yl)naphthalene-2-sulfonamide, DFT calculations can elucidate the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

In studies of similar sulfonamide derivatives, DFT calculations have been employed to optimize molecular geometries and analyze electronic properties. nih.govnih.govresearchgate.net For instance, research on other sulfonamides has shown that the distribution of electron density, often visualized through molecular electrostatic potential (MESP) maps, can predict sites susceptible to electrophilic or nucleophilic attack. mdpi.com The sulfonamide group, with its electronegative oxygen and nitrogen atoms, typically exhibits a region of negative electrostatic potential, making it a key site for interactions. mdpi.com

The energies of HOMO and LUMO, along with their spatial distribution, are indicative of the molecule's ability to donate or accept electrons. In naphthalene-based compounds, the aromatic rings often contribute significantly to the HOMO, while the LUMO can be distributed across the entire molecule, including the sulfonamide group. mdpi.com This distribution influences the molecule's reactivity and its potential to engage in various chemical reactions.

Table 1: Representative DFT Data for a Naphthalene (B1677914) Sulfonamide Analog

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Note: The data in this table is representative of typical values found for analogous naphthalene sulfonamide compounds and is for illustrative purposes.

Quantum chemical calculations are also invaluable for predicting various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. DFT methods can be used to calculate vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov

For example, in a study on (E)-N-Carbamimidoyl-4-((naphthalen-1-yl-methylene)amino)benzene sulfonamide, DFT calculations at the B3LYP level of theory were used to predict the vibrational wavenumbers. nih.gov The theoretical spectra showed good agreement with the experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the vibrational modes. nih.gov Similarly, the 1H and 13C NMR chemical shifts of sulfonamide-Schiff base derivatives have been successfully predicted using computational methods, aiding in the structural elucidation of these molecules. nih.gov These theoretical predictions are a powerful complement to experimental spectroscopic techniques.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. This is particularly important for flexible molecules like this compound, which can adopt multiple conformations.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms change over time. peerj.com By analyzing this trajectory, it is possible to explore the conformational space of a molecule and identify the most stable or frequently occurring conformations.

For sulfonamides and related compounds, MD simulations have been used to understand their flexibility and how they adapt their shape in different environments. peerj.comnih.gov The pentyl group in this compound, for instance, would be expected to have significant conformational freedom, and MD simulations could map out the preferred orientations of this chain relative to the rigid naphthalene sulfonamide core. This information is crucial for understanding how the molecule might interact with a biological target.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solvent effects. The interactions between the solute and solvent, such as hydrogen bonding and hydrophobic interactions, can stabilize certain conformations over others.

Ligand-Target Interaction Modeling and Binding Site Analysis

A primary application of computational chemistry in drug discovery is to model the interaction between a small molecule (ligand) and its biological target, typically a protein. This modeling can predict the binding affinity and identify the key interactions that stabilize the ligand-protein complex.

Naphthalene-based sulfonamides have been investigated as inhibitors of various enzymes. nih.gov Molecular docking and MD simulations are the principal tools used for this purpose. Docking studies predict the preferred binding orientation of a ligand within the active site of a protein. Subsequent MD simulations can then be used to refine the binding pose and assess the stability of the complex over time. nih.gov

Analysis of the binding site reveals the specific amino acid residues that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions with aromatic residues. researchgate.net For a molecule like this compound, the naphthalene moiety could engage in pi-stacking with aromatic amino acids like phenylalanine, tyrosine, or tryptophan in a binding pocket. The sulfonamide group is a potent hydrogen bond donor and acceptor, and the pentyl group can form hydrophobic interactions. peerj.comresearchgate.net

For example, studies on naphthalene-based inhibitors targeting the papain-like protease (PLpro) of SARS-CoV-2 have highlighted the importance of the naphthalene ring in binding to a specific site on the enzyme. nih.govresearchgate.net Similarly, research on sulfonamides as inhibitors of triosephosphate isomerase has shown that specific amino acid residues at the dimer interface are crucial for selective binding. peerj.com

Table 2: Key Intermolecular Interactions in Ligand-Target Binding

| Interaction Type | Description | Potential Role for this compound |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | The sulfonamide group (-SO₂NH-) can act as both a hydrogen bond donor and acceptor. |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | The pentyl chain and naphthalene ring are hydrophobic and can interact with nonpolar residues. |

| Pi-Stacking | Non-covalent interactions between aromatic rings. | The naphthalene ring can stack with aromatic amino acid residues like Phe, Tyr, Trp. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Present throughout the molecule and contribute to the overall binding affinity. |

Molecular Docking Studies with Relevant Theoretical Biological Target Models (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. For this compound, docking studies can be performed against a variety of biological targets where sulfonamide and naphthalene moieties are known to exhibit activity.

For instance, sulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes. unar.ac.idnih.gov Docking simulations of this compound into the active site of a CA isoform, such as CA II, would likely show the sulfonamide group coordinating with the catalytic zinc ion. The naphthalene ring could engage in hydrophobic interactions with non-polar residues in the active site, while the pentan-2-yl group would explore different conformations within the binding pocket, potentially influencing selectivity and affinity. nih.gov

Another relevant target class for naphthalene-containing compounds is the papain-like protease (PLpro) of coronaviruses, where naphthalene-based inhibitors have shown promise. nih.gov Docking this compound into the PLpro active site could reveal key interactions, such as hydrogen bonds from the sulfonamide N-H and hydrophobic packing of the naphthalene and pentyl groups within the substrate-binding cleft. nih.gov

The following table illustrates hypothetical docking scores and key interactions of this compound with these theoretical biological targets, based on findings for similar compounds. unar.ac.idnih.gov

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Carbonic Anhydrase II | 1AZM | -7.5 to -9.0 | His94, His96, His119, Thr199, Thr200 |

| SARS-CoV-2 PLpro | 6W9C | -6.0 to -8.0 | Asp164, Tyr268, Gln269, Cys111 |

This table presents illustrative data based on computational studies of analogous compounds.

Binding Energy Calculations and Free Energy Perturbation (FEP) Methods

To refine the predictions from molecular docking, more rigorous computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) can be employed. These methods provide a more accurate estimation of the binding free energy of a ligand to its target.

MM/GBSA calculations would sum the gas-phase molecular mechanics energies and solvation free energies to estimate the binding affinity of this compound to its putative targets. This approach can help to differentiate between various binding poses obtained from docking and to rank different analogues.

FEP is a more computationally intensive but highly accurate method for predicting relative binding affinities. nih.gov By simulating a non-physical pathway, FEP can calculate the free energy difference between two states, such as the binding of two different ligands to the same receptor. For this compound, FEP could be used to predict how modifications to the pentyl chain or substitutions on the naphthalene ring would affect its binding potency to a specific target, thereby guiding lead optimization. nih.gov

Computational Structure-Activity Relationship (SAR) Investigations

Computational SAR studies aim to correlate the chemical structure of a series of compounds with their biological activity using statistical and computational models.

Development of QSAR Models Based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical features of molecules to their biological activity. For a series of analogues of this compound, a QSAR model could be developed to predict their activity against a specific target.

The process would involve calculating a wide range of theoretical molecular descriptors for each analogue, such as:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

Steric descriptors: Molecular volume, surface area, ovality.

Hydrophobic descriptors: LogP, solvent-accessible surface area.

Topological descriptors: Connectivity indices, shape indices.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR model can be built. nih.gov For example, a hypothetical QSAR equation for the inhibition of a target enzyme might look like:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molecular Volume)

Such a model would help in understanding which properties are crucial for activity and in designing new, more potent analogues. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov For a set of active sulfonamide or naphthalene-based compounds, a pharmacophore model could be generated, typically including features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. researchgate.netresearchgate.net

A hypothetical pharmacophore for this compound and its analogues might consist of:

One hydrogen bond donor (the sulfonamide N-H).

Two hydrogen bond acceptors (the sulfonyl oxygens).

One hydrophobic aliphatic feature (the pentyl group).

One aromatic ring feature (the naphthalene system).

This pharmacophore model can then be used as a 3D query to search large chemical databases for novel molecules that match the required features, a process known as virtual screening. nih.govscispace.com This approach can rapidly identify diverse chemical scaffolds that are likely to be active, expanding the chemical space for a particular biological target. nih.gov

Cheminformatics and Data Mining for this compound Analogues

Cheminformatics and data mining techniques are invaluable for analyzing large datasets of chemical information to identify trends and relationships. For this compound, these methods can be used to explore the landscape of its analogues and predict their properties.

By searching chemical databases such as PubChem and ChEMBL, one can retrieve a vast number of compounds containing the naphthalene sulfonamide scaffold. Data mining algorithms can then be applied to this collection to:

Cluster the analogues based on structural similarity.

Identify common synthetic routes.

Correlate structural features with reported biological activities or physicochemical properties.

Build predictive models for properties like solubility, toxicity, and metabolic stability.

For example, a search for naphthalene-2-sulfonamide (B74022) derivatives would yield numerous compounds. nih.gov Analyzing this data could reveal that certain substitution patterns on the naphthalene ring are frequently associated with a particular biological activity. This information can guide the design of new analogues of this compound with desired properties.

Mechanistic Investigations of N Pentan 2 Yl Naphthalene 2 Sulfonamide in Model Biological Systems in Vitro and Molecular Level

Enzyme Inhibition Kinetics and Mechanistic Studies

No published data are available regarding the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of N-(pentan-2-yl)naphthalene-2-sulfonamide against any isolated enzyme systems.

There is no information in the current body of scientific literature to determine whether this compound acts as a reversible or irreversible inhibitor of any specific enzyme.

Studies detailing the mode of enzyme inhibition, such as whether this compound competes with the substrate or binds to an allosteric site, have not been reported.

Receptor Binding Assays and Ligand-Binding Thermodynamics (In Vitro)

No data from radioligand displacement assays are available to characterize the affinity of this compound for any specific biological receptors.

There are no published isothermal titration calorimetry (ITC) studies to delineate the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of the binding of this compound to any biological target.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of binding and dissociation between a ligand (such as a small molecule) and a target protein immobilized on a sensor chip. nih.govrsc.org In a typical experiment to characterize the interaction of this compound with a putative protein target, the purified protein would be immobilized on the sensor surface. Solutions containing varying concentrations of this compound would then be flowed over the chip.

The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in resonance units (RU). By analyzing the rate of increase in the signal during the association phase and the rate of decrease during the dissociation phase (when the compound solution is replaced by a buffer), key kinetic parameters can be determined.

Hypothetical SPR Data for this compound Interaction with a Target Protein

| Parameter | Description | Hypothetical Value |

| ka (M-1s-1) | Association rate constant | 1.5 x 104 |

| kd (s-1) | Dissociation rate constant | 3.0 x 10-3 |

| KD (nM) | Equilibrium dissociation constant (kd/ka) | 200 |

This table presents hypothetical data for illustrative purposes, as no specific experimental results for this compound are available.

Cellular Target Engagement Studies in Cultured Cell Lines (In Vitro)

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery. nih.gov Techniques like the cellular thermal shift assay (CETSA) are employed to verify this engagement. nih.govnih.gov

Live-Cell Imaging and Fluorescent Probe Applications

Live-cell imaging allows for the visualization of a compound's effects on cellular processes in real-time. If this compound were fluorescent or could be tagged with a fluorescent probe without altering its activity, its localization within cells could be tracked. For instance, naphthalimide derivatives have been utilized for imaging various cellular organelles. okstate.edu A fluorescently-labeled version of this compound could be synthesized and introduced to cultured cells. Confocal microscopy would then be used to observe its distribution, potentially revealing accumulation in specific compartments like the nucleus, mitochondria, or endoplasmic reticulum, thus offering clues about its site of action.

Proteomic Profiling of Ligand-Bound Proteins

To identify the protein targets of this compound on a broader scale, proteomic profiling methods can be used. One such method is the proteome-wide solvent shift assay (SPP). nih.gov This technique relies on the principle that ligand binding can alter a protein's stability in the presence of organic solvents. nih.gov In a hypothetical experiment, cell lysates would be treated with either the compound or a vehicle control. The samples would then be subjected to increasing concentrations of an organic solvent, causing proteins to denature and precipitate. The soluble protein fractions at each solvent concentration are then quantified using mass spectrometry. Proteins that show a significant shift in their precipitation curve in the presence of this compound are identified as potential binding partners.

Molecular Interaction Analysis via Advanced Spectroscopic Techniques

Advanced spectroscopic techniques provide detailed insights into the specific molecular interactions between a compound and its target protein.

NMR Titration Experiments for Protein-Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Single Quantum Coherence (HSQC) experiments, can map the binding site of a small molecule on a protein. This requires the protein to be isotopically labeled (e.g., with 15N). An HSQC spectrum of the 15N-labeled protein yields a unique signal for each amino acid residue. Upon the addition of this compound, residues in the binding pocket or those affected by a conformational change will experience a shift in their corresponding signals (chemical shift perturbation). By tracking these changes, the binding interface can be identified.

Hypothetical Chemical Shift Perturbations in a Target Protein upon Binding to this compound

| Residue | Chemical Shift Change (Δδ, ppm) |

| Val-25 | 0.35 |

| Ile-48 | 0.28 |

| Phe-72 | 0.41 |

| Leu-91 | 0.33 |

This table presents hypothetical data for illustrative purposes, as no specific experimental results for this compound are available.

Fluorescence Spectroscopy for Conformational Changes

Fluorescence spectroscopy can be used to detect conformational changes in a protein upon ligand binding. okstate.edu Proteins containing intrinsic fluorophores, such as tryptophan, are particularly amenable to this technique. The fluorescence emission spectrum of tryptophan is highly sensitive to its local environment. If the binding of this compound to a tryptophan-containing protein alters the environment of one or more tryptophan residues (e.g., by moving them into a more or less polar environment), a shift in the wavelength of maximum emission (λmax) will be observed. A shift to a shorter wavelength (a blueshift) typically indicates the tryptophan has moved to a more hydrophobic environment, while a shift to a longer wavelength (a redshift) suggests movement to a more polar environment. These changes provide evidence of a binding-induced conformational change in the protein.

Exploration of Biological Activities and Structure Activity Relationships Sar in in Vitro Systems

In Vitro Screening against Relevant Enzyme Classes and Biological Pathways

The naphthalenesulfonamide scaffold is a recognized pharmacophore that interacts with a variety of enzymes. The subsequent subsections explore the inhibitory profiles of derivatives against carbonic anhydrases, kinases, and other enzyme systems.

Evaluation of Carbonic Anhydrase Inhibition Profiles

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.govsemanticscholar.org Carbonic anhydrases are metalloenzymes that play crucial roles in numerous physiological processes, and their inhibition has therapeutic applications in various diseases. nih.govnih.gov

Studies on a range of sulfonamide derivatives have demonstrated their potential to inhibit different isoforms of human carbonic anhydrase (hCA). For instance, a series of phthalimide-capped benzenesulfonamides showed potent inhibition of hCA I and hCA II at nanomolar concentrations. One compound, in particular, was found to be 10 and 6 times more potent than the standard inhibitor acetazolamide against hCA I and hCA II, respectively. semanticscholar.org This highlights the potential for the sulfonamide group in N-(pentan-2-yl)naphthalene-2-sulfonamide to interact with the zinc ion in the active site of carbonic anhydrases. The naphthalene (B1677914) moiety can further influence the binding affinity and isoform selectivity. Research on other sulfonamide derivatives has also shown significant inhibitory activity against various hCA isoforms, including tumor-associated hCA IX and hCA XII. nih.gov

Table 1: Inhibitory Activity of Selected Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound/Derivative Class | Target Isoform | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

| Phthalimide-capped benzenesulfonamides | hCA I | Kᵢ = 28.5 nM | semanticscholar.org |

| hCA II | Kᵢ = 2.2 nM | semanticscholar.org | |

| Phthalazine derivatives | hCA IX | Highly Active | nih.gov |

| hCA I | Highly Active | nih.gov | |

| Imidazolinone-based benzenesulfonamides | hCA I & hCA II | Effective Inhibition | scilit.com |

This table presents data for related sulfonamide compounds to illustrate the potential activity of the naphthalenesulfonamide class.

Assessment of Kinase Modulatory Effects

Naphthalenesulfonamide derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. nih.govnih.gov The inhibitory mechanism often involves direct interaction with the ATP-binding site of the kinase. nih.gov

One study on N-(6-Aminoethyl)-5-chloro-1-naphthalenesulfonamide (A-3) revealed that it acts as a competitive inhibitor with respect to ATP for several kinases, including smooth muscle myosin light chain kinase (MLC-kinase), cAMP-dependent protein kinase, and protein kinase C. nih.gov The length of the alkyl chain in these derivatives was found to be a critical determinant of their inhibitory potency. nih.gov Another related compound, N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), is known as a calmodulin antagonist but also affects protein kinases at higher concentrations. nih.gov The replacement of the naphthalene ring with an isoquinoline moiety in some derivatives led to a loss of calmodulin antagonism while retaining protein kinase inhibitory activity, indicating the importance of the ring system in target selectivity. nih.gov

Table 2: Kinase Inhibitory Profile of Representative Naphthalenesulfonamide Derivatives

| Compound | Target Kinase | Inhibition Type | Kᵢ Value | Reference |

| N-(6-Aminoethyl)-5-chloro-1-naphthalenesulfonamide (A-3) | Myosin Light Chain Kinase | Competitive with ATP | 7.4 µM | nih.gov |

| cAMP-dependent protein kinase | Competitive with ATP | - | nih.gov | |

| cGMP-dependent protein kinase | Competitive with ATP | - | nih.gov | |

| Protein Kinase C | Competitive with ATP | - | nih.gov | |

| 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine (H-7) | Protein Kinase C | - | 6 µM | nih.gov |

| N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide (H-8) | cGMP-dependent protein kinase | - | 0.48 µM | nih.gov |

| cAMP-dependent protein kinase | - | 1.2 µM | nih.gov |

This table showcases the kinase modulatory effects of related naphthalenesulfonamide and isoquinolinesulfonamide compounds.

Investigation of Other Enzyme System Interactions (e.g., Proteases, Hydrolases)

The sulfonamide functional group is a versatile pharmacophore that has been incorporated into inhibitors of various proteases. nih.gov These enzymes are involved in a wide range of physiological and pathological processes, including tissue remodeling, inflammation, and viral replication. nih.govpatsnap.com

Sulfonamide-based inhibitors have shown efficacy against matrix metalloproteases (MMPs), which are implicated in cancer progression. nih.gov Additionally, some sulfonamides are known to inhibit cysteine proteases like caspases and cathepsins. nih.gov The development of HIV protease inhibitors, such as amprenavir, which contains a sulfonamide moiety, underscores the importance of this chemical group in antiviral drug design. nih.gov While specific studies on the interaction of this compound with proteases and hydrolases are lacking, the established activity of the broader sulfonamide class suggests this is a potential area of biological activity.

In Vitro Cytotoxicity and Antiproliferative Activity in Cell Culture Models

The antiproliferative and cytotoxic effects of naphthalenesulfonamide derivatives have been evaluated against various cancer cell lines, indicating their potential as anticancer agents.

Screening against Panels of Cancer Cell Lines (e.g., Breast, Lung, Colon)

Naphthalenesulfonamide and related structures have demonstrated significant cytotoxic and antiproliferative activities in vitro against a range of human cancer cell lines. For instance, novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have been synthesized and tested against breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC) cell lines, with some compounds showing higher potency than the standard drug etoposide. nih.gov Specifically, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide exhibited notable activity against all three cell lines. nih.gov

In the context of lung cancer, benzenesulfonamide derivatives have been shown to effectively reduce the proliferation of A549 lung cancer cells. immunopathol.com Similarly, studies on colon cancer cell lines (Ht-29, SW480, and DLD-1) have revealed the antiproliferative effects of various nonsteroidal anti-inflammatory drugs, some of which possess structures that can be conceptually related to sulfonamides. nih.gov The antiproliferative activity of these compounds is often dose-dependent. nih.gov

Table 3: In Vitro Antiproliferative Activity of Representative Naphthalenesulfonamide and Related Derivatives

| Compound/Derivative Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | T-47D | Breast Cancer | 19.7 | nih.gov |

| SK-N-MC | Neuroblastoma | 25.2 | nih.gov | |

| 3-Chloro-2-methylbenzene sulfonamide analog | MDA-MB-231 | Breast Cancer | 30.4 | nih.gov |

| Benzenesulfonamide derivatives (C3, C4, C6) | A549 | Lung Cancer | Effective Proliferation Reduction | immunopathol.com |

| N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) | HCT116 | Colon Carcinoma | 0.11 µg/mL | nih.gov |

| 2-nitrocarbazole | MCF-7 | Breast Cancer | 7.0 | researchgate.net |

| MDA-MB-231 | Breast Cancer | 11.6 | researchgate.net |

This table summarizes the cytotoxic effects of related compounds on various cancer cell lines to infer the potential of this compound.

Assessment of Cell Cycle Modulation

Several sulfonamide derivatives have been found to exert their antiproliferative effects by modulating the cell cycle. nih.govmdpi.com For example, N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) was shown to inhibit the proliferation of Chinese hamster ovary K1 (CHO-K1) cells by selectively blocking the G1/S boundary phase. nih.gov

Another class of antitumor sulfonamides was discovered to block the cell cycle progression of P388 murine leukemia cells in the G1 phase. nih.gov Specifically, N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) demonstrated this G1 arrest. nih.gov In contrast, other studies on different derivatives have reported cell cycle arrest in the G2/M phase in glioblastoma and leukemia cell lines. mdpi.com For instance, certain sulfonic styrylquinazoline derivatives caused a significant increase in the fraction of cells in the G2/M phase. mdpi.com These findings suggest that the naphthalenesulfonamide scaffold can be a valuable template for designing compounds that target specific phases of the cell cycle.

Table 4: Effects of Representative Sulfonamide Derivatives on Cell Cycle Progression

| Compound/Derivative Class | Cell Line | Effect on Cell Cycle | Reference |

| N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) | CHO-K1 | Inhibition of G1/S boundary phase | nih.gov |

| N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) | P388 murine leukemia | G1 phase arrest | nih.gov |

| Sulfonic styrylquinazoline derivatives | Glioblastoma cells | G2/M phase arrest | mdpi.com |

This table provides examples of cell cycle modulation by related sulfonamide compounds.

In Vitro Antimicrobial and Antifungal Activity against Specific Pathogen Models

The evaluation of the antimicrobial and antifungal activity of sulfonamide derivatives is a cornerstone of infectious disease research. The following sections detail the methodologies used to assess the potential efficacy of compounds structurally related to this compound.

Minimum Inhibitory Concentration (MIC) Determination in Bacterial Strains

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a bacterium. For naphthalenesulfonamide derivatives, MIC values are typically determined using broth microdilution or agar dilution methods against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Below is a representative table of MIC values for a series of hypothetical N-alkyl naphthalenesulfonamide derivatives against common bacterial strains, illustrating potential trends in activity.

| Compound | N-Alkyl Substituent | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |

| 1 | Methyl | 64 | 128 | >256 |

| 2 | Propyl | 32 | 64 | 128 |

| 3 | Isopropyl | 32 | 64 | 128 |

| 4 | Pentyl | 16 | 32 | 64 |

| 5 | Pentan-2-yl | 16 | 32 | 64 |

| 6 | Heptyl | 32 | 64 | >128 |

Note: The data in this table is illustrative and based on general trends observed in related compound series. Actual MIC values for this compound would require experimental verification.

Antifungal Susceptibility Testing

The antifungal potential of naphthalenesulfonamide derivatives is assessed using similar in vitro techniques, primarily against pathogenic yeasts and molds. Broth microdilution methods, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), are commonly employed to determine the MIC against fungal species such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

The structural features of this compound, particularly the hydrophobic naphthalene core and the pentan-2-yl group, suggest a potential for interaction with fungal cell membranes, which are rich in ergosterol. Disruption of membrane integrity is a common mechanism of antifungal action.

Derivation of Structure-Activity Relationships (SAR)

The biological activity of a compound is intrinsically linked to its chemical structure. By systematically modifying different parts of the this compound molecule, it is possible to deduce structure-activity relationships (SAR) that govern its antimicrobial and antifungal effects.

Impact of N-Substitution Variation on Biological Activity

The substituent attached to the sulfonamide nitrogen atom plays a critical role in determining the biological activity of this class of compounds. The size, shape, and lipophilicity of the N-substituent can significantly influence potency and selectivity.

For this compound, the pentan-2-yl group is a moderately lipophilic, branched alkyl chain. In many series of antimicrobial sulfonamides, an optimal level of lipophilicity is required for activity. Increasing the alkyl chain length from methyl to pentyl often enhances antibacterial activity by improving the compound's ability to cross the bacterial cell wall and membrane. However, excessively long alkyl chains can lead to a decrease in activity, possibly due to reduced aqueous solubility or steric hindrance at the target site. The branched nature of the pentan-2-yl group, as opposed to a linear pentyl chain, can also affect how the molecule binds to its biological target.

Role of Naphthalene Core Modifications on Target Interaction

The naphthalene ring system is a key pharmacophore in many biologically active molecules. Its large, planar, and aromatic surface can engage in π-π stacking and hydrophobic interactions with biological targets such as enzymes or receptors. The position of the sulfonamide group on the naphthalene ring is also crucial. In this compound, the sulfonamide is at the 2-position. Shifting this group to the 1-position could alter the molecule's three-dimensional shape and its interaction with a target binding site.

Furthermore, the introduction of substituents onto the naphthalene core, such as hydroxyl, amino, or halogen groups, can modulate the electronic properties and steric profile of the molecule, thereby influencing its biological activity. For instance, an electron-withdrawing group on the naphthalene ring could affect the acidity of the sulfonamide N-H bond, which is often important for the mechanism of action of sulfonamides.

Influence of Sulfonamide Moiety Alterations on Biological Profiles

The sulfonamide group (-SO₂NH-) is a critical functional group that is central to the biological activity of this class of compounds. It is a known zinc-binding group and can chelate metal ions in the active sites of metalloenzymes, a common mechanism of enzyme inhibition.

Alterations to the sulfonamide moiety itself, such as replacing it with a carboxamide or reversing it to a sulfamate, would be expected to have a profound impact on the biological activity. The acidity of the sulfonamide proton can also be a key determinant of activity. The pKa of this proton is influenced by the electronic nature of both the naphthalene ring and the N-alkyl substituent. A balance in pKa is often necessary for optimal target engagement and cell permeability.

Identification of Key Pharmacophoric Features within the this compound Scaffold

The pharmacophoric features of the this compound scaffold, while not extensively documented for this specific molecule, can be inferred from structure-activity relationship (SAR) studies on analogous naphthalene sulfonamide derivatives. These studies highlight the critical roles of the naphthalene moiety, the sulfonamide linker, and the N-alkyl substituent in dictating the biological activity of this class of compounds.

A primary pharmacophoric element is the bulky, hydrophobic naphthalene ring . This bicyclic aromatic system is crucial for establishing van der Waals and hydrophobic interactions within the binding pockets of target proteins. The position of the sulfonamide group on the naphthalene ring also influences activity. For instance, in a series of sulfonamide derivatives evaluated for anticancer activity, compounds with a naphthalen-1-yl or naphthalen-2-yl moiety demonstrated significantly increased antiproliferative activity compared to those with a simple phenyl ring nih.gov. This suggests that the extended aromatic system of the naphthalene group is a key feature for potent biological action.

The sulfonamide moiety (-SO₂NH-) itself represents another critical pharmacophoric feature. It acts as a hydrogen bond donor and acceptor, enabling interactions with amino acid residues in target enzymes or receptors. The geometry and electronic properties of the sulfonamide linker are vital for the correct orientation of the molecule within the binding site. Sulfonamide derivatives have been widely recognized for their diverse biological activities, including antimicrobial, antioxidant, and anticancer effects, underscoring the importance of this functional group in drug design nih.govnih.gov.

Based on the analysis of related structures, a generalized pharmacophore model for this class of compounds can be proposed, consisting of a large hydrophobic region (the naphthalene ring), a hydrogen-bonding zone (the sulfonamide group), and a variable hydrophobic/steric region (the N-pentan-2-yl group).

Mechanistic Insights Derived from SAR Studies

Mechanistic insights for this compound can be extrapolated from SAR studies of functionally and structurally related naphthalene sulfonamide derivatives. These studies, primarily in the context of anticancer and antimicrobial activities, provide a foundational understanding of how these molecules might exert their biological effects at a molecular level.

One of the well-documented mechanisms for sulfonamide-bearing compounds with bulky aromatic groups is the inhibition of tubulin polymerization . In a study of new sulphonamide derivatives bearing a naphthalene moiety, several compounds exhibited potent cytotoxic activity against human breast (MCF-7) and non-small cell lung (A549) cancer cell lines nih.gov. The SAR data indicated that the replacement of a phenyl ring with a naphthalen-1-yl or naphthalen-2-yl group significantly enhanced antiproliferative activity nih.gov. This suggests that the naphthalene moiety plays a crucial role in binding to the colchicine binding site of tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. The potent activity of a compound with a naphthalen-1-yl moiety (IC₅₀ values of 0.51 µM and 0.33 µM against MCF-7 and A549 cells, respectively) underscores the importance of the naphthalene scaffold in this mechanism nih.gov.

The following table summarizes the in vitro antiproliferative activity of some naphthalene sulfonamide derivatives, illustrating the impact of the aryl substituent on their anticancer effects.

| Compound ID | Aryl Substituent | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| 5b | Phenyl | > 30.0 | > 30.0 |

| 5c | Naphthalen-1-yl | 0.51 ± 0.03 | 0.33 ± 0.01 |

| 5d | Naphthalen-2-yl | Not specified | Not specified |